molecular formula C17H13ClN4O5S B3411257 2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzene-1-sulfonamide CAS No. 903290-06-2

2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzene-1-sulfonamide

Cat. No.: B3411257
CAS No.: 903290-06-2
M. Wt: 420.8 g/mol
InChI Key: OQJBICCPBNLADR-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzene-1-sulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chloro group, a methoxypyridazinyl group, a nitro group, and a sulfonamide group, making it a valuable molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Nitration: Introduction of the nitro group into the benzene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Sulfonation: Introduction of the sulfonamide group.

    Coupling Reaction: Formation of the final compound by coupling the intermediate products with the methoxypyridazinyl group.

Each step requires specific reaction conditions, such as controlled temperature, pressure, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize costs. Industrial production may also involve continuous flow processes and the use of advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzene-1-sulfonamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide
  • 2-chloro-6-fluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzene-1-sulfonamide stands out due to its unique combination of functional groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O5S/c1-27-17-8-7-15(19-20-17)11-3-2-4-12(9-11)21-28(25,26)16-10-13(22(23)24)5-6-14(16)18/h2-10,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJBICCPBNLADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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